"synthesis and characterization of N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine"
"synthesis and characterization of N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine"
An In-Depth Technical Guide to the Synthesis and Characterization of N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine
Abstract
This technical guide provides a comprehensive framework for the synthesis and characterization of the novel compound, N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine. Sulfonamides are a cornerstone functional group in medicinal chemistry, and N-acylated amino acids are pivotal building blocks in drug discovery. This document outlines a robust, two-step synthetic strategy, beginning with the synthesis of the N-aryl-alanine intermediate followed by N-sulfonylation. We present detailed, step-by-step protocols grounded in established chemical principles, explain the causality behind experimental choices, and describe a full suite of analytical techniques for the structural elucidation and purity confirmation of the target molecule. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize and study this compound or structurally related analogues.
Introduction and Strategic Rationale
The sulfonamide moiety (-S(=O)₂-N<) is a privileged scaffold in drug design, present in a wide array of therapeutic agents exhibiting diuretic, anti-inflammatory, and anti-cancer properties. Its ability to act as a hydrogen bond acceptor and its tetrahedral geometry allow for strong and specific interactions with biological targets. Similarly, N-substituted amino acids are frequently incorporated into peptide-based drugs and small molecules to enhance pharmacokinetic properties such as metabolic stability and membrane permeability.
The target molecule, N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine, combines these key features. The synthesis of this specific compound is not explicitly detailed in readily available literature, necessitating a proposed route based on reliable and well-documented organic transformations. Our strategy involves two primary stages: first, the formation of the N-C bond between the aromatic amine and the alanine backbone, and second, the installation of the methanesulfonyl group on the secondary amine.
Retrosynthetic Analysis
A logical retrosynthetic approach allows us to deconstruct the target molecule into readily available starting materials. The primary disconnections are at the N-S bond of the sulfonamide and the N-C bond of the N-aryl amine.
Caption: Retrosynthetic analysis of the target compound.
This analysis identifies 5-chloro-2-methylaniline, a suitable three-carbon electrophile like 2-bromopropanoic acid, and methanesulfonyl chloride as plausible starting materials.
Synthesis Methodology
This section provides detailed experimental protocols for the synthesis of the target compound. The procedures are designed to be self-validating, incorporating in-process checks and purification steps to ensure the integrity of the intermediates and the final product.
Overall Synthesis Workflow
The forward synthesis follows the path identified in the retrosynthetic analysis.
Caption: Proposed two-step synthesis workflow.
Part 1: Synthesis of N-(5-chloro-2-methylphenyl)alanine (Intermediate)
This procedure utilizes a nucleophilic substitution reaction. The aniline nitrogen acts as the nucleophile, displacing the bromide from 2-bromopropanoic acid. An inorganic base is used to neutralize the HBr generated, driving the reaction to completion.
Protocol:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloro-2-methylaniline (1.0 eq.), 2-bromopropanoic acid (1.1 eq.), and sodium bicarbonate (2.5 eq.).
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Solvent Addition: Add a 1:1 mixture of ethanol and water as the solvent, ensuring all reagents are sufficiently dissolved or suspended.
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Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours.
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Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aniline.
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Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted aniline.
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Isolation: Carefully acidify the aqueous layer to pH 3-4 with 2M HCl. The product should precipitate out of the solution.
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Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification if necessary.
Part 2: Synthesis of N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine (Target Compound)
This step is a classic N-sulfonylation reaction. The secondary amine of the intermediate attacks the highly electrophilic sulfur atom of methanesulfonyl chloride. A tertiary amine base is critical to scavenge the HCl byproduct without competing in the reaction.
Protocol:
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Reaction Setup: Dissolve the intermediate, N-(5-chloro-2-methylphenyl)alanine (1.0 eq.), and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
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Cooling: Cool the stirred solution to 0 °C using an ice bath. This is crucial to control the initial exothermic reaction.
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Reagent Addition: Slowly add methanesulfonyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, to the cooled solution dropwise over 20-30 minutes.
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Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-16 hours.
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Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
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Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final compound.
Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine.
Spectroscopic and Spectrometric Analysis
The following table summarizes the expected data from key analytical techniques.
| Technique | Expected Observations | Rationale |
| ¹H NMR | Aromatic Protons (3H): ~7.0-7.5 ppm, multiplet. Alanine α-H (1H): ~4.0-4.5 ppm, quartet. Alanine β-CH₃ (3H): ~1.5 ppm, doublet. Aromatic CH₃ (3H): ~2.2 ppm, singlet. Sulfonyl CH₃ (3H): ~3.0 ppm, singlet. Carboxylic Acid OH (1H): >10 ppm, broad singlet. | Chemical shifts are predicted based on standard values for similar functional groups. The splitting patterns (quartet, doublet) arise from the coupling between the α-H and β-CH₃ protons of the alanine moiety. |
| ¹³C NMR | Carbonyl Carbon (C=O): ~170-175 ppm. Aromatic Carbons: ~120-140 ppm. Alanine α-C: ~50-55 ppm. Sulfonyl CH₃: ~40 ppm. Aromatic CH₃: ~18-22 ppm. Alanine β-C: ~15-20 ppm. | The chemical shifts are characteristic for each type of carbon environment. |
| FT-IR | ~2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid). ~1700-1725 cm⁻¹: Strong C=O stretch (carboxylic acid). ~1350 & ~1160 cm⁻¹: Strong, sharp S=O asymmetric and symmetric stretches (sulfonyl). ~1450-1600 cm⁻¹: C=C stretches (aromatic). | These absorption bands are highly characteristic of the specific functional groups present in the target molecule. |
| Mass Spec. | Calculated Exact Mass: C₁₁H₁₄ClNO₄S = 291.0332. Expected [M+H]⁺: 292.0405. Expected [M+Na]⁺: 314.0224. | High-resolution mass spectrometry (HRMS) provides confirmation of the molecular formula. The observation of protonated or sodiated adducts confirms the molecular weight. |
Characterization Workflow
Caption: Workflow for the complete characterization of the final product.
Physical Properties
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Melting Point: A sharp melting point range obtained for the purified solid would be a strong indicator of high purity.
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Elemental Analysis: The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated theoretical values for the molecular formula C₁₁H₁₄ClNO₄S.
Safety Considerations
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Methanesulfonyl Chloride: This reagent is corrosive, toxic, and a lachrymator. It reacts exothermically with water and other nucleophiles. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Solvents: Dichloromethane (DCM) and other organic solvents are flammable and should be handled with care in a fume hood, away from ignition sources.
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Acids and Bases: Handle all acidic and basic solutions with appropriate care to avoid chemical burns.
Conclusion
This guide presents a well-reasoned and detailed approach for the synthesis and characterization of N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine. By following a logical two-step synthesis involving N-arylation and subsequent N-sulfonylation, the target compound can be obtained from commercially available starting materials. The comprehensive characterization workflow, employing a combination of spectroscopic and spectrometric techniques, provides a robust system for validating the structure and purity of the final product. This document serves as a practical resource for chemists to successfully execute this synthesis and expand the chemical space for drug discovery and development.
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